molecular formula C6F4N2 B12921865 2,4,5,6-Tetrafluoropyridine-3-carbonitrile CAS No. 35720-79-7

2,4,5,6-Tetrafluoropyridine-3-carbonitrile

Cat. No.: B12921865
CAS No.: 35720-79-7
M. Wt: 176.07 g/mol
InChI Key: RVYYWCWXJDYEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6-Tetrafluoronicotinonitrile is a fluorinated organic compound with the molecular formula C6HClF4N It is a derivative of nicotinonitrile, where four hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrafluoronicotinonitrile typically involves the fluorination of nicotinonitrile. One common method is the reaction of nicotinonitrile with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of 2,4,5,6-Tetrafluoronicotinonitrile can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of fluorinating agents like cobalt trifluoride (CoF3) or xenon difluoride (XeF2) can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrafluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Substituted nicotinonitriles with various functional groups.

    Oxidation: Fluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Fluorinated amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrafluoronicotinonitrile is primarily based on its ability to interact with various molecular targets through its fluorine atoms and nitrile group. The fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, while the nitrile group can participate in nucleophilic addition and substitution reactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorobenzoic Acid: A fluorinated benzoic acid derivative with similar fluorine substitution patterns.

    2,4,5,6-Tetrafluorobenzonitrile: A fluorinated benzonitrile with a similar structure but different substitution positions.

    2,4,5,6-Tetrafluorophenol: A fluorinated phenol with similar fluorine substitution patterns.

Uniqueness

2,4,5,6-Tetrafluoronicotinonitrile is unique due to its combination of a nitrile group and four fluorine atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and materials.

Properties

IUPAC Name

2,4,5,6-tetrafluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYYWCWXJDYEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(N=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543124
Record name 2,4,5,6-Tetrafluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35720-79-7
Record name 2,4,5,6-Tetrafluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.